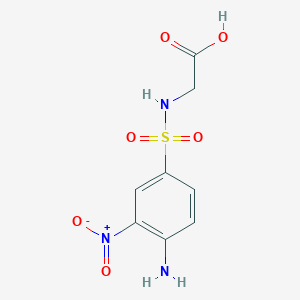

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, also known as ANSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. ANSA has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Applications De Recherche Scientifique

Synthesis of Indolinones

Resin-bound intermediates prepared from 2-nitrobenzenesulfonyl chlorides, including structures related to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, have been utilized to synthesize 3-alkyl-3-(alkylamino)indolin-2-ones. A crucial step in this synthesis involves the base-mediated C-arylation of 2-nitrobenzenesulfonamides. This process facilitates the formation of a quaternary carbon, which upon reduction and cyclization yields 3,3-disubstituted indolinones. The method stands out for its use of commercially available materials and mild reaction conditions, leading to good yields despite the epimerization at the quaternary carbon center (Giménez-Navarro et al., 2015).

Glycosylation of Nitrobenzenesulfonamides

Amino-acid-derived 2-nitrobenzenesulfonamides, akin to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, have been condensed with 2,3,4,6-tetra-O-acetyl-d-glucose under Mitsunobu conditions to afford fully protected glucosylamines. These compounds, upon deprotection, rearrange to form Amadori products. This novel route highlights the versatility of nitrobenzenesulfonamides in synthesizing complex biochemical structures with good overall yield (Turner et al., 1999).

Hydrogen Bond Studies

The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, has provided insight into the electronic behavior of intramolecular hydrogen bonds. These compounds have been synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonding through variable temperature NMR experiments. The research emphasizes the importance of hydrogen bonding in the stability and reactivity of sulfonamide derivatives (Romero & Margarita, 2008).

Synthesis of Amino Acid Carbohydrate Hybrids

Utilizing amino acid derived 2-nitrobenzenesulfonamides, similar to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, in Mitsunobu reactions with saccharide and nucleoside derivatives has led to the creation of fully protected amino acid carbohydrate hybrids. These compounds open avenues for further exploration in the synthesis of biologically significant molecules and demonstrate the utility of nitrobenzenesulfonamides in complex organic synthesis (Turner et al., 2001).

Propriétés

IUPAC Name |

2-[(4-amino-3-nitrophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4,9H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYLEFFLDNCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913794.png)

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2913798.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)